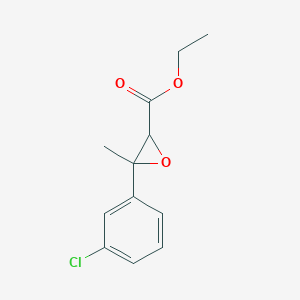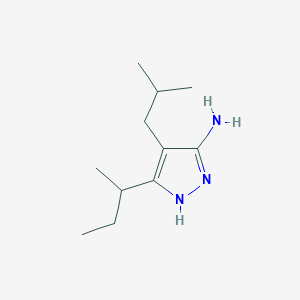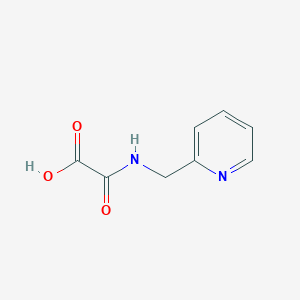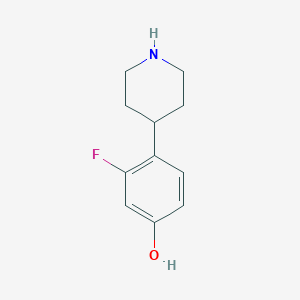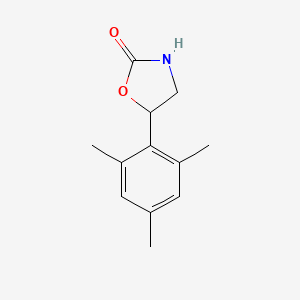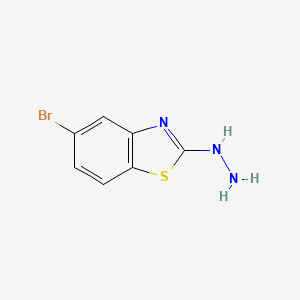
5-Bromo-2-hydrazinyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydrazinyl-1,3-benzothiazole: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a hydrazinyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinyl-1,3-benzothiazole typically involves the reaction of 5-bromo-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Bromo-2-hydrazinyl-1,3-benzothiazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives
- Reduced hydrazine derivatives
- Substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-hydrazinyl-1,3-benzothiazole is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound has shown potential as an antimicrobial and anticancer agent. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydrazinyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
- 5-Bromo-2-aminobenzothiazole
- 2-Hydrazinyl-1,3-benzothiazole
- 5-Chloro-2-hydrazinyl-1,3-benzothiazole
Comparison: 5-Bromo-2-hydrazinyl-1,3-benzothiazole is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct chemical and biological properties. Compared to 5-Bromo-2-aminobenzothiazole, the hydrazinyl group in this compound enhances its reactivity and potential for forming various derivatives. Compared to 2-Hydrazinyl-1,3-benzothiazole, the bromine atom in this compound provides additional sites for chemical modification and functionalization.
Propiedades
Número CAS |
1092297-71-6 |
|---|---|
Fórmula molecular |
C7H6BrN3S |
Peso molecular |
244.11 g/mol |
Nombre IUPAC |
(5-bromo-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H6BrN3S/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11) |
Clave InChI |
XWYWJZSAHKLAPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)N=C(S2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
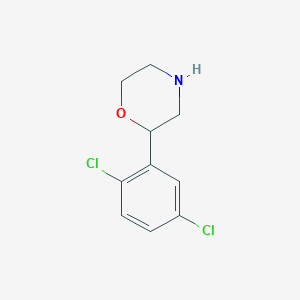
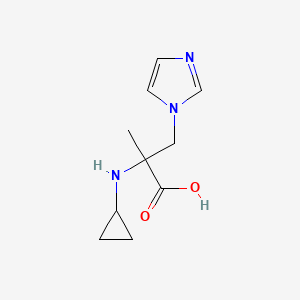

![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)


